tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate
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Overview
Description
Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique structure that combines a furo[3,4-c]pyridine core with a hexahydro-1,1-dimethylethylester moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the carboxylic acid group and the aminomethyl group, followed by esterification to form the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly enhance the efficiency and scalability of the production process. Purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure may confer specific pharmacological properties, making it a promising lead compound for the development of new medications.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to develop new products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-c]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Hexahydro-1,1-dimethylethylester derivatives: These compounds have a similar ester moiety but differ in the core structure.
Uniqueness
The uniqueness of Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- lies in its combination of the furo[3,4-c]pyridine core with the hexahydro-1,1-dimethylethylester moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (1S,3aR,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-10-9(7-15)8-17-11(10)6-14/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 |
InChI Key |
GHWMTUFKAOUJAV-GMTAPVOTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CO[C@@H]2CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)COC2CN |
Origin of Product |
United States |
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